(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine
Description
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine is a salt comprising fumaric acid (E configuration) as the counterion and a morpholine derivative substituted with a 2-(2-methylphenyl)ethyl group. Morpholine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Comparisons with analogous compounds highlight critical differences in substituents, counterions, and biological profiles .
Properties
CAS No. |
58039-75-1 |
|---|---|
Molecular Formula |
C30H42N2O6 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine |
InChI |
InChI=1S/2C13H19NO.C4H4O4/c2*1-11-4-2-3-5-12(11)6-7-13-10-14-8-9-15-13;5-3(6)1-2-4(7)8/h2*2-5,13-14H,6-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
MIWSKDPBJDZVBT-WXXKFALUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CCC2CNCCO2.CC1=CC=CC=C1CCC2CNCCO2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CCC2CNCCO2.CC1=CC=CC=C1CCC2CNCCO2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by its coupling with (E)-but-2-enedioic acid under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amidation : Forming amides through reaction with amines.
These reactions expand the utility of this compound in synthesizing pharmaceuticals and agrochemicals.
Research has indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound can inhibit the growth of certain bacteria, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary investigations into its effects on cancer cell lines have shown promise, indicating potential therapeutic applications in oncology.
Medicinal Chemistry
The morpholine ring in the structure is known for its ability to enhance the pharmacokinetic properties of drugs. This compound is being explored for:
- CNS Disorders : Its structural features may allow it to interact with neurotransmitter systems, potentially leading to treatments for conditions like anxiety or depression.
- Pain Management : Morpholine derivatives are often investigated for analgesic properties, making this compound relevant in pain management research.
Industrial Applications
In the industrial sector, this compound is used in the formulation of:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Agrochemicals : In the development of herbicides or pesticides due to its chemical stability and reactivity.
Case Studies
-
Antimicrobial Study :
A recent study evaluated several derivatives of morpholine compounds against Gram-positive bacteria. Results indicated that modifications to the phenyl group enhanced antibacterial efficacy significantly.- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Certain derivatives showed up to 60% inhibition of bacterial growth compared to controls.
-
CNS Activity Investigation :
Another study focused on the effects of morpholine derivatives on neurotransmitter systems. The findings suggested that specific substitutions could enhance binding affinity to serotonin receptors.- Methodology : In vitro receptor binding assays were conducted.
- Results : Compounds exhibited increased activity compared to standard SSRIs (Selective Serotonin Reuptake Inhibitors).
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
The morpholine moiety’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogues include:
- 4-(2-(Naphthalen-1-yloxy)ethyl)morpholine derivatives (e.g., Compounds 1a/1b) Substituent: Bulky naphthyl group linked via an ether. cLog P: 4.2 (indicating high lipophilicity). Biological Activity: Demonstrated TNF-α inhibitory potency .
4-(2-(Phen-1-yloxy)ethyl)morpholine derivatives (e.g., Compounds 1h/1c)
- Arotinoid Morpholine Derivative () Substituent: Complex phenoxy-propenyl-naphthyl group. Biological Activity: High antitumor efficacy in rat models (50–70% tumor regression) with low bone toxicity compared to retinoids. Toxicity: Minimal skeletal toxicity despite prolonged use, unlike all-trans-retinoic acid .
Counterion Effects
The choice of counterion (E vs. Z configuration) impacts solubility, stability, and drug formulation:
- Fumarate (E) vs. Maleate (Z) Salts Xamoterol Hemifumarate (): Uses (E)-but-2-enedioic acid (fumarate) with molecular weight 397.43. Fumarate salts are generally more stable and less hygroscopic than maleates . 2-(2-Phenoxyphenyl)ethyl Morpholine (Z)-butenedioate (): Maleate (Z) salt with higher molecular weight (654.86). Maleates often exhibit higher solubility but lower thermal stability . Target Compound: The (E)-fumarate counterion likely enhances stability and shelf-life compared to maleate-based analogues.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (cLog P) : The target compound’s 2-methylphenyl group may confer a cLog P between 3.2 (phenyl ether) and 4.2 (naphthyl ether), balancing absorption and metabolic stability .
- Molecular Weight : Expected to be lower than maleate salts (e.g., 654.86 in ), favoring better bioavailability .
Biological Activity
(E)-but-2-enedioic acid; 2-[2-(2-methylphenyl)ethyl]morpholine, commonly referred to as a morpholine derivative, exhibits significant biological activity due to its structural properties. This compound is a hybrid of a dicarboxylic acid and a morpholine moiety, suggesting potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- IUPAC Name : (E)-but-2-enedioic acid; 2-[2-(2-methylphenyl)ethyl]morpholine
- CAS Number : Not available
The compound's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Morpholine derivatives are known to exhibit diverse pharmacological properties, such as:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting pathways involved in lipid metabolism and energy homeostasis.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurological functions.
Biological Activity Overview
-
Antioxidant Activity
- Studies indicate that the compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases.
-
Anti-inflammatory Effects
- Research has shown that morpholine derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
-
Antimicrobial Properties
- Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of morpholine derivatives, including (E)-but-2-enedioic acid; 2-[2-(2-methylphenyl)ethyl]morpholine. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting protective effects against oxidative damage in neuronal cells.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential use in therapeutic strategies for inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
A series of tests against common pathogens revealed that the compound showed inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
